4,4'-Dihydroxyazobenzene is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It is characterized by two hydroxyl groups attached to the para positions of the azobenzene structure, which consists of two phenolic rings connected by a nitrogen double bond. This compound is notable for its ability to undergo photoisomerization, transitioning between cis and trans forms when exposed to light. The molecular weight of 4,4'-dihydroxyazobenzene is approximately 214.22 g/mol, and it exhibits distinct optical properties that make it of interest in various scientific fields, including materials science and photochemistry .
Currently, there is no extensive research available on the specific mechanism of action of DHAB in biological systems. However, its potential applications lie in its photoresponsive properties. When exposed to light, the azo group in DHAB can undergo isomerization, changing the molecule's shape and potentially influencing its interactions with other molecules [].
Research indicates that 4,4'-dihydroxyazobenzene exhibits biological activity, particularly in antimicrobial and antioxidant properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in pharmaceuticals and as a preservative in various formulations . Additionally, its antioxidant properties suggest potential applications in preventing oxidative stress-related damage in biological systems.
The synthesis of 4,4'-dihydroxyazobenzene typically involves the following methods:
4,4'-Dihydroxyazobenzene has a variety of applications across multiple fields:
Interaction studies involving 4,4'-dihydroxyazobenzene have focused on its behavior in different solvents and under varying conditions. These studies reveal how solvent polarity affects its photoisomerization efficiency and stability. Additionally, research has explored its interactions with biomolecules, indicating potential pathways for drug delivery systems or therapeutic applications .
Several compounds exhibit structural similarities to 4,4'-dihydroxyazobenzene but differ in their functional groups or substituents. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Azobenzene | Lacks hydroxyl groups; simpler structure | Primarily known for photoisomerization without additional reactivity from hydroxyls |
4-Hydroxyazobenzene | Contains one hydroxyl group at the para position | Exhibits different solubility and reactivity compared to 4,4'-dihydroxyazobenzene |
2,2'-Dihydroxyazobenzene | Hydroxyl groups at ortho positions | Different steric effects leading to varied chemical behavior |
4-Aminoazobenzene | Contains an amino group instead of hydroxyls | Exhibits different biological activities due to amine functionality |
These compounds highlight the unique properties of 4,4'-dihydroxyazobenzene arising from its specific substitution pattern and functional groups. Its dual hydroxyl groups provide enhanced reactivity and solubility compared to its analogs.
Irritant;Health Hazard